molecular formula C12H9NO4 B6149833 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 777919-61-6

2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid

Cat. No.: B6149833
CAS No.: 777919-61-6
M. Wt: 231.2
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Description

2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid, also known as N-maleoylglycine, is an organic compound with the molecular formula C6H5NO4. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It is known for its strong acidity and is used as an important intermediate in organic synthesis .

Preparation Methods

The synthesis of 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid can be achieved through the reaction of maleic anhydride with glycine. The reaction typically involves dissolving maleic anhydride in an organic solvent and reacting it with glycine at low temperatures to form the desired product . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and thiol-containing compounds for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid involves its ability to form covalent bonds with thiol groups. The maleimide group in the compound reacts with thiol groups to form stable thioether bonds, which are crucial for connecting biomolecules in various applications . This reactivity makes it a valuable tool in bioconjugation and drug development.

Comparison with Similar Compounds

2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share some reactivity but differ in their specific applications and properties, highlighting the uniqueness of this compound.

Properties

CAS No.

777919-61-6

Molecular Formula

C12H9NO4

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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